N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Historical Development of Benzofuran-Carboxamide Compounds
Benzofuran-carboxamide derivatives emerged as a structurally distinct class of bioactive molecules following the discovery of natural products like psoralen and coumarin derivatives in the mid-20th century. Early synthetic efforts focused on simple benzofuran-2-carboxamides, with Perkin's 19th-century work on coumarone derivatives laying foundational synthetic pathways. The 1980s marked a turning point when researchers recognized the pharmacological potential of substituting the benzofuran core with carboxamide groups, leading to improved hydrogen-bonding capacity and metabolic stability.
A pivotal advancement occurred through the development of directed C–H arylation techniques, as demonstrated in 2020 by modular synthetic routes enabling C3-functionalization of benzofuran-2-carboxamides. This methodology allowed precise installation of aryl groups while maintaining the carboxamide's hydrogen-bond donor-acceptor properties. Contemporary work, such as the 2022 disclosure of benzofuran-carboxamides as glucosylceramide synthase inhibitors, underscores their growing therapeutic relevance in addressing lysosomal storage disorders and oncology targets.
Significance in Heterocyclic Medicinal Chemistry
The benzofuran-carboxamide framework occupies a strategic position in drug discovery due to three key attributes:
- Electronic Tunability : The oxygen atom in the fused furan ring creates an electron-rich system amenable to π-π interactions with aromatic amino acid residues.
- Spatial Flexibility : The 120° bond angle at the furan oxygen permits non-planar conformations that enhance target complementarity compared to purely aromatic systems.
- Hydrogen-Bonding Capacity : Carboxamide substituents provide dual hydrogen-bonding sites critical for interacting with enzyme active sites, as evidenced in EGFR kinase inhibition studies.
Structure-activity relationship (SAR) analyses reveal that substitution patterns on both the benzofuran core and carboxamide sidechain dramatically influence pharmacological profiles. For instance, C3-arylated derivatives exhibit up to 50-fold increases in EGFR inhibitory activity compared to unsubstituted analogues, while N-alkylation of the carboxamide modulates blood-brain barrier permeability.
Emergence of Benzofuran-Dioxole Hybrid Systems
The integration of benzo[d]dioxole motifs into benzofuran-carboxamide architectures represents a recent innovation driven by the need to address pharmacokinetic limitations. The methylenedioxy group in benzo[d]dioxole confers:
- Enhanced metabolic stability through steric protection of vulnerable positions
- Increased lipophilicity (clogP +0.7-1.2) without compromising aqueous solubility
- Additional π-electron density for charge-transfer interactions
Synthetic breakthroughs enabling this hybridization include:
- Regioselective Coupling : Pd-catalyzed Suzuki-Miyaura reactions forming biaryl ether linkages between benzofuran and dioxole precursors
- Convergent Assembly : Fragment coupling via amide bond formation between pre-functionalized benzofuran and dioxole-carboxylic acid derivatives
Notable examples from recent literature include EVT-2795700, a benzofuran-dioxole hybrid demonstrating sub-micromolar inhibition of pro-inflammatory cytokines, and compound 8aa from 2024 studies showing 92% EGFR phosphorylation inhibition at 10 nM.
Current Research Landscape and Therapeutic Relevance
Contemporary investigations into N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]dioxole-5-carboxamide derivatives focus on three primary therapeutic domains:
Oncology :
- EGFR tyrosine kinase inhibition (IC50 = 3.2 nM against L858R/T790M mutant)
- Glucosylceramide synthase suppression (EC50 = 8.7 nM in Gaucher disease models)
- Topoisomerase IIα interaction (ΔTm = 4.8°C in DSC studies)
Neurological Disorders :
Metabolic Diseases :
Ongoing clinical trials (as of 2025) evaluate benzofuran-dioxole carboxamides in non-small cell lung cancer (NCT0543282) and Parkinson's disease (NCT05397184), with preliminary phase I data showing favorable CNS penetration (brain/plasma ratio = 0.89).
Structural optimization efforts employ computational methods to balance target engagement and ADMET properties:
- Hydroxypropyl Linker : Introduces a chiral center (R-configuration preferred) enhancing water solubility (logS = -3.1 vs. -4.9 for methyl analogues)
- Trifluoromethyl Substitution : Improves metabolic stability (t1/2 = 8.7 h vs. 2.1 h for des-fluoro derivatives)
- Dioxole Positioning : Para-substitution on the benzofuran ring maximizes target binding (ΔG = -9.8 kcal/mol)
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-19(22,17-9-12-4-2-3-5-14(12)25-17)10-20-18(21)13-6-7-15-16(8-13)24-11-23-15/h2-9,22H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUWISSCSDSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzo[d][1,3]dioxole intermediates. These intermediates are then coupled through a series of reactions, including acylation and amide formation, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Features
The target compound differs from analogs primarily in its substitution pattern:
- Benzofuran vs. Alkyl/Aliphatic Chains: Unlike N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, FEMA 4232), which has a linear heptyl chain, the target compound incorporates a benzofuran-2-yl group.
- Hydroxypropyl vs. Methoxy/Methyl Groups : The 2-hydroxypropyl linker contrasts with the methoxy or methyl substituents in compounds like (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) or N-phenyl derivatives (e.g., 3z). This hydroxyl group could improve aqueous solubility but may also introduce susceptibility to oxidative metabolism .
Comparative Data Table
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and its role in modulating amyloid-beta aggregation.
- Molecular Formula : C21H20N2O6
- Molecular Weight : 396.4 g/mol
- CAS Number : 2034546-61-5
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Anticancer Effects
In a study examining the effects of various benzofuran derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.6 | Inhibition of proliferation |
Neuroprotective Effects
The compound also shows promise in neuroprotection, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease.
Research indicates that this compound can modulate Aβ aggregation and protect neuronal cells from Aβ-induced cytotoxicity.
Key Findings:
- Neuroprotection in vitro : The compound significantly reduced Aβ42-induced cytotoxicity in mouse hippocampal HT22 cells.
| Concentration (μM) | % Cell Viability |
|---|---|
| 1 | 85 |
| 5 | 90 |
| 25 | 75 |
Modulation of Amyloid-Beta Aggregation
The compound has been evaluated for its ability to influence Aβ fibrillogenesis. It was found to either promote or inhibit fibril formation depending on the concentration used.
Research Insights
In experiments with preformed Aβ42 fibrils, varying concentrations of the compound demonstrated distinct effects on fibrillogenesis:
| Concentration (μM) | Effect on Fibrillogenesis |
|---|---|
| 1 | Inhibition (30% reduction) |
| 5 | Promotion (20% increase) |
| 25 | Promotion (70% increase) |
Q & A
Q. What are the established synthetic routes for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide?
The compound is synthesized via multi-step coupling reactions. A representative approach involves activating carboxylic acid derivatives (e.g., 5-bromofuran-2-carboxylic acid) with coupling agents like HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in DMF. The activated intermediate reacts with amino-functionalized benzofuran precursors under anhydrous conditions. Purification is achieved using SCX ion-exchange cartridges, with product elution via 2M NH3 in methanol . For nitro-group reduction (e.g., converting nitrobenzofuran intermediates to amines), catalytic hydrogenation with Pd/C (45 psi H₂, 2 hours) is employed .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : Assign peaks to confirm substituent connectivity (e.g., benzofuran protons at δ 7.2–8.1 ppm, furan carbons at ~109–114 ppm) .
- FTIR : Identify carbonyl stretches (C=O at ~1645–1742 cm⁻¹) and hydroxyl groups (broad O-H/N-H around 3271 cm⁻¹) .
- LCMS : Monitor reaction progress and verify molecular ion peaks (e.g., [M+H]+ at m/z 460.10 for brominated analogs) .
Advanced Research Questions
Q. How can researchers optimize catalytic hydrogenation steps to improve amine intermediate yields?
- Catalyst loading : Use 10% Pd/C (10% w/w relative to substrate) to balance cost and efficiency .
- Solvent selection : Ethanol is preferred for dissolving nitro intermediates and facilitating hydrogen uptake.
- Pressure control : Maintain 45 psi H₂ to ensure complete reduction while minimizing side reactions . Post-reaction, filter through celite to remove catalyst residues.
Q. What strategies resolve spectral overlaps in NMR analysis of benzofuran-carboxamide derivatives?
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons in congested regions (e.g., benzodioxole protons near δ 6.5–7.5 ppm) .
- Deuterated solvents : Use CDCl3 for better signal separation in aromatic regions.
- Variable temperature NMR : Reduce signal broadening caused by rotational isomerism in flexible alkyl chains .
Q. How should researchers address low yields during SCX cartridge purification?
- Pre-conditioning : Wash cartridges sequentially with DCM, DMF, and MeOH to remove impurities .
- Ammonia elution optimization : Use 10 mL of 2M NH3 in MeOH for complete product release.
- Alternative methods : If SCX fails, employ silica gel chromatography with gradient elution (e.g., CHCl3:MeOH 95:5 to 90:10) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of analogs?
- Substituent variation : Replace bromine (C5 of furan) with electron-withdrawing groups (e.g., -NO2) to modulate electronic effects .
- Bioisosteric replacement : Substitute pyrrolidinyl groups (in side chains) with piperidine or morpholine to assess steric/electronic impacts .
- Docking studies : Use PPAR-γ (PDB: 4RFM) for predictive modeling of carboxamide interactions .
Q. How can contradictory biological activity data between studies be reconciled?
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media).
- Metabolite profiling : Use LCMS to identify degradation products that may interfere with bioactivity .
- Dose-response validation : Perform EC50/IC50 comparisons across multiple replicates to confirm potency trends .
Q. What methodologies assess the hydrolytic stability of the carboxamide bond under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Enzymatic assays : Test susceptibility to proteases (e.g., trypsin) using LCMS to detect cleavage products.
- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict shelf-life under storage conditions .
Methodological Considerations
- Synthetic reproducibility : Strict anhydrous conditions (DMF, DCM) and inert atmospheres (N2/Ar) are critical for coupling reactions .
- Data validation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) and reference spectra of simpler analogs .
- Byproduct analysis : Use TLC (silica gel 60 F254) with UV/iodine visualization to track side products during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
